REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[C:11]([O:18][CH3:19])[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[C:9]([CH2:20][N:21]2C(=O)C3C(=CC=CC=3)C2=O)=[N:8][CH:7]=1)=[O:5])[CH3:2].O.NN.C(O)C>>[CH2:1]([O:3][C:4]([C:6]1[C:15]2[C:10](=[C:11]([O:18][CH3:19])[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[C:9]([CH2:20][NH2:21])=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:1.2.3|
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Name
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1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester
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Quantity
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1.22 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=CN=C(C2=C(C=C(C=C12)OC)OC)CN1C(C2=CC=CC=C2C1=O)=O
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Name
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ethanol hydrazine monohydrate
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Quantity
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80 mL
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Type
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reactant
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Smiles
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O.NN.C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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the mixture was stirred under a nitrogen atmosphere at 40° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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the phthalhydrazide precipitate was removed by filtration
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Type
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WASH
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Details
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rinsing with ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Reaction Time |
4 h |
Name
|
|
Type
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product
|
Smiles
|
C(C)OC(=O)C1=CN=C(C2=C(C=C(C=C12)OC)OC)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |